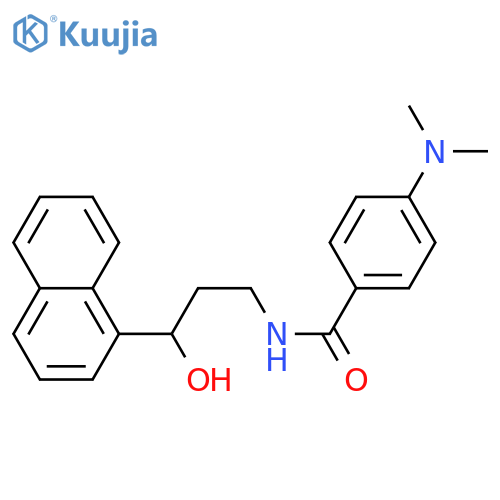

Cas no 1421524-46-0 (4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide)

4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide

- 4-(dimethylamino)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide

- 1421524-46-0

- 4-(dimethylamino)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide

- F6190-2061

- VU0535454-1

- AKOS024536845

- 4-(DIMETHYLAMINO)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE

-

- インチ: 1S/C22H24N2O2/c1-24(2)18-12-10-17(11-13-18)22(26)23-15-14-21(25)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,21,25H,14-15H2,1-2H3,(H,23,26)

- InChIKey: PZOKCGRTZKGSOX-UHFFFAOYSA-N

- ほほえんだ: C(NCCC(O)C1=C2C(C=CC=C2)=CC=C1)(=O)C1=CC=C(N(C)C)C=C1

計算された属性

- せいみつぶんしりょう: 348.183778013g/mol

- どういたいしつりょう: 348.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6190-2061-10μmol |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-25mg |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-2μmol |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-5μmol |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-10mg |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-50mg |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-4mg |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-1mg |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-2mg |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6190-2061-20μmol |

4-(dimethylamino)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide |

1421524-46-0 | 20μmol |

$79.0 | 2023-09-09 |

4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1421524-46-0 and Product Name: 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide

The compound with the CAS number 1421524-46-0 and the product name 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a dimethylamino moiety, a hydroxy group, and a naphthalen-1-yl substituent, contributes to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel molecules that exhibit potent pharmacological effects. The structural features of 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide make it an attractive candidate for further investigation. Specifically, the dimethylamino group is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, while the hydroxy group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. The naphthalen-1-yl moiety adds another layer of complexity, potentially influencing both the electronic properties and the metabolic stability of the molecule.

Recent studies have highlighted the importance of multifunctional compounds in addressing complex diseases. The combination of pharmacophores in 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide suggests that it may possess multiple modes of action, making it a promising candidate for therapeutic intervention. For instance, research has shown that molecules containing dimethylamino groups can interact with various enzyme systems, potentially leading to effects on neurotransmitter pathways or inflammatory responses. Similarly, the hydroxy group has been implicated in modulating receptor activity and metabolic processes.

The naphthalen-1-yl substituent is particularly noteworthy due to its presence in numerous bioactive natural products and synthetic drugs. This aromatic ring system is known for its ability to engage in π-stacking interactions with biological targets, which can enhance binding affinity and selectivity. In addition, naphthalene derivatives have been explored for their potential anticancer, anti-inflammatory, and antimicrobial properties. The specific arrangement of atoms in 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide may contribute to its unique pharmacological profile.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting costly wet-lab experiments. Molecular docking studies have been particularly useful in understanding how 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide interacts with potential targets such as enzymes or receptors. These studies have suggested that the compound may exhibit inhibitory activity against certain therapeutic targets, making it a valuable scaffold for drug design.

Furthermore, the synthesis of this compound presents an interesting challenge for organic chemists. The incorporation of multiple functional groups requires careful planning to ensure optimal yield and purity. Recent methodologies have focused on developing efficient synthetic routes that minimize side reactions and maximize scalability. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic core of the molecule. Additionally, protecting group strategies have been utilized to safeguard sensitive functional groups during synthesis.

The pharmacokinetic properties of 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide are also critical factors to consider in drug development. Studies have indicated that the presence of a hydroxy group can influence metabolic pathways, potentially affecting both clearance rates and bioavailability. Understanding these properties is essential for optimizing dosing regimens and minimizing adverse effects. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's metabolism and degradation pathways.

In conclusion, the compound with CAS number 1421524-46-0 and product name 4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-y l)propylbenzamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug development efforts. Continued research into this compound will likely yield valuable insights into its therapeutic potential and mechanisms of action.

1421524-46-0 (4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide) 関連製品

- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)

- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)

- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)

- 689750-37-6(ethyl 2-(5-{(furan-2-yl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)

- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)

- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)

- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)

- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)